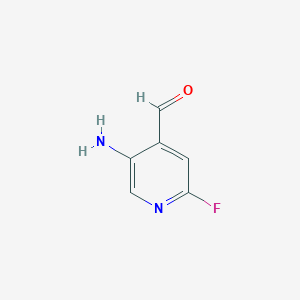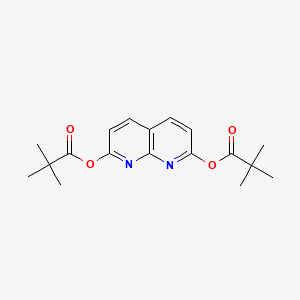
3-(3-Fluoro-4-methylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methylphenyl)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various bioactive compounds.
Vorbereitungsmethoden
The synthesis of 3-(3-Fluoro-4-methylphenyl)piperidine typically involves multi-step reactions. One common method includes the reaction of piperidine with 3-fluoro-4-methylbenzaldehyde under specific conditions to form the desired product. Industrial production methods often utilize high-yield synthetic routes to ensure the efficient production of this compound .
Analyse Chemischer Reaktionen
3-(3-Fluoro-4-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)piperidine involves its interaction with specific molecular targets. The fluorine atom’s presence influences the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
3-(3-Fluoro-4-methylphenyl)piperidine can be compared with other fluorinated piperidine derivatives and similar compounds such as:
3-Fluoropiperidine: Shares similar fluorine substitution but differs in the position and additional methyl group.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in ring size and substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1044768-81-1 |
|---|---|
Molekularformel |
C12H16FN |
Molekulargewicht |
193.26 g/mol |
IUPAC-Name |
3-(3-fluoro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-4-5-10(7-12(9)13)11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
MSLMTOHBXIPIPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CCCNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)




![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)








